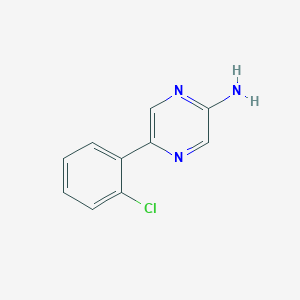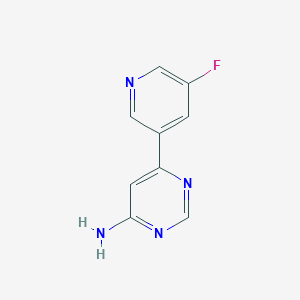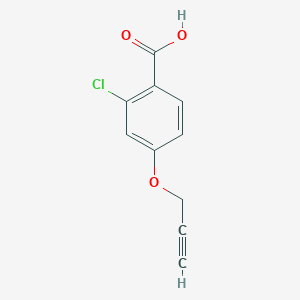
2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid
描述
2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid is an organic compound that features a benzene ring substituted with a chlorine atom, a prop-2-yn-1-yloxy group, and a carboxylic acid group
作用机制
生化分析
Biochemical Properties
2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of chemical probes. This compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. The alkyne tag present in this compound allows for click chemistry reactions, enabling the covalent attachment of the compound to target biomolecules. Additionally, the benzophenone moiety can be activated by UV light, facilitating the formation of covalent bonds with nearby proteins or nucleic acids .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to covalently modify proteins and nucleic acids allows it to interfere with normal cellular functions, potentially leading to changes in cell behavior. For example, this compound can inhibit specific enzymes involved in metabolic pathways, resulting in altered cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. The alkyne tag enables the compound to participate in click chemistry reactions, while the benzophenone moiety can be activated by UV light to form covalent bonds with proteins or nucleic acids. This dual functionality allows this compound to modify its target biomolecules selectively and efficiently .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light exposure, and the presence of other reactive species. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which this compound becomes harmful to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Enzymes such as cytochrome P450 may be involved in the metabolism of this compound, contributing to its biotransformation and clearance from the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The alkyne tag and benzophenone moiety play crucial roles in the compound’s transport and distribution, enabling it to reach its target biomolecules effectively .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The benzophenone moiety, in particular, may facilitate the compound’s localization to regions of the cell exposed to UV light, enhancing its ability to form covalent bonds with target biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-hydroxybenzoic acid.
Alkylation: The hydroxyl group is alkylated using propargyl bromide in the presence of a base such as potassium carbonate to form the prop-2-yn-1-yloxy group.
Purification: The product is then purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized derivatives of the prop-2-yn-1-yloxy group.
Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid is used in various scientific research applications:
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Biological Research: Used in the development of chemical probes for studying biological systems.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Comparison: 2-Chloro-4-(prop-2-yn-1-yloxy)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The prop-2-yn-1-yloxy group provides a site for click chemistry reactions, making it a versatile building block for chemical synthesis and biological research.
属性
IUPAC Name |
2-chloro-4-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h1,3-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJNUSFQDSSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


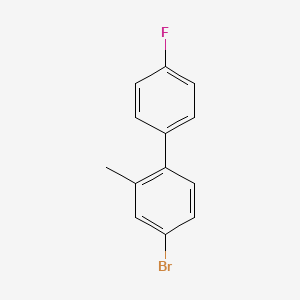
![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)

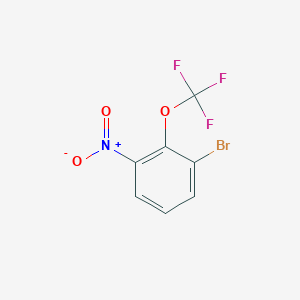
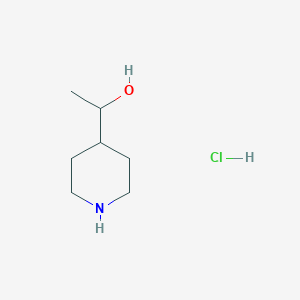

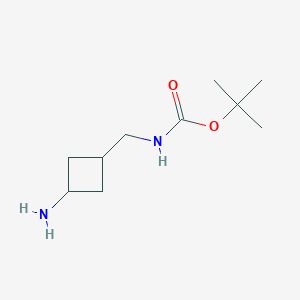
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)

